LY487379

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

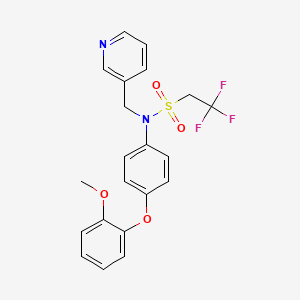

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMACYDZFBMGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431366 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353231-17-1 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353231-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-487379 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353231171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WF5ZLL4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY487379

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY487379 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a Gi/o-coupled receptor that plays a critical role in modulating glutamatergic neurotransmission. This compound does not activate mGluR2 directly but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of mGluR2 activity leads to a reduction in glutamate release, a mechanism that holds significant therapeutic potential for treating various central nervous system (CNS) disorders, including schizophrenia and anxiety. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

This compound functions as a selective positive allosteric modulator of the mGluR2.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for glutamate.[2] Consequently, in the presence of this compound, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate may be enhanced.

The primary downstream effect of mGluR2 activation is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is mediated by the Gi/o protein to which mGluR2 is coupled. By potentiating this pathway, this compound effectively dampens excessive glutamatergic neurotransmission.

Signaling Pathway

The signaling pathway initiated by the activation of mGluR2 and potentiated by this compound is depicted below.

Quantitative Data

The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Species/System | Assay | Reference |

| EC50 | 1.7 µM | Human mGluR2 | [35S]GTPγS Binding Assay (potentiation of glutamate-stimulated binding) | [3] |

| EC50 | >10 µM | Human mGluR3 | [35S]GTPγS Binding Assay (potentiation of glutamate-stimulated binding) | [3] |

| In Vivo Efficacy | Significantly fewer trials to criterion at 30 mg/kg | Rat | Attentional Set-Shifting Task (extradimensional shift phase) | [4] |

| Neurotransmitter Modulation | Significant increase in extracellular norepinephrine and serotonin at 10-30 mg/kg | Rat (medial prefrontal cortex) | In Vivo Microdialysis |

Experimental Protocols

[35S]GTPγS Binding Assay

This assay is a functional measure of G-protein coupled receptor (GPCR) activation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Objective: To determine the EC50 of this compound for potentiating glutamate-stimulated G-protein activation at mGluR2.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with human mGluR2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (containing MgCl2 and GDP).

-

A sub-maximal concentration of glutamate (e.g., EC20).

-

Varying concentrations of this compound.

-

Cell membranes.

-

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [35S]GTPγS as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Attentional Set-Shifting Task (ASST)

The ASST is a behavioral paradigm used to assess cognitive flexibility in rodents, a cognitive domain often impaired in schizophrenia.

Objective: To evaluate the effect of this compound on cognitive flexibility.

Methodology:

-

Apparatus: A testing chamber with two compartments separated by a removable divider. Two digging pots are placed in one compartment.

-

Habituation and Training:

-

Habituate the rats to the testing chamber and to digging in the pots for a food reward.

-

Train the rats to discriminate between two different digging media (e.g., sawdust vs. paper shreds) to find the reward.

-

-

Testing Phases: The task consists of a series of discriminations:

-

Simple Discrimination (SD): Discriminate between two media.

-

Compound Discrimination (CD): Irrelevant cues (odors) are added to the media. The rat must continue to use the media as the relevant dimension.

-

Intra-dimensional Shift (IDS): New exemplars of the same dimension (media) are introduced.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.

-

Reversal: The rewarded and unrewarded cues within a dimension are switched.

-

-

Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) prior to the testing session.

-

Data Collection and Analysis:

-

Record the number of trials required for the rat to reach a set criterion (e.g., 6 consecutive correct trials) for each phase.

-

Compare the number of trials to criterion in the EDS phase between the this compound-treated group and a vehicle control group.

-

References

- 1. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The positive allosteric modulator at mGlu2 receptors, this compound, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LY487379 mGluR2 selectivity

An In-depth Technical Guide on the mGluR2 Selectivity of LY487379

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a member of the Group II mGluRs, mGluR2 is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins to negatively regulate adenylyl cyclase activity.[3][4][5] These receptors are predominantly found at the presynaptic terminal, where they function as autoreceptors to inhibit the release of glutamate, thereby playing a crucial role in modulating synaptic transmission and plasticity.[6][7] The selective potentiation of mGluR2 is a therapeutic strategy being investigated for central nervous system (CNS) disorders such as schizophrenia and anxiety.[2][8]

This document provides a detailed technical overview of the selectivity of this compound for the mGluR2 receptor, including quantitative data, the experimental protocols used for its characterization, and the underlying signaling pathways.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the human mGluR2 receptor over the closely related mGluR3 subtype and other mGluRs.[9] As a positive allosteric modulator, it does not possess intrinsic agonist or antagonist activity but enhances the receptor's response to the endogenous agonist, glutamate.[10] Its selectivity is a key feature, minimizing off-target effects that could arise from the modulation of other receptors.

Quantitative Data for Selectivity

The selectivity of this compound is most clearly demonstrated in functional assays that measure the potentiation of a glutamate response. The following table summarizes the key quantitative data.

| Compound | Receptor Target | Assay Type | Parameter | Value (μM) | Citation |

| This compound | human mGluR2 | [³⁵S]GTPγS Binding | EC₅₀ | 1.7 | [1] |

| This compound | human mGluR3 | [³⁵S]GTPγS Binding | EC₅₀ | >10 | [1] |

Mechanism of Action

This compound binds to an allosteric site on the mGluR2 receptor, which is distinct from the orthosteric binding site where glutamate binds.[10] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Specifically, this compound has been shown to increase the Bmax of glutamate-stimulated [³⁵S]GTPγS binding and slightly decrease the Kd for the binding of the orthosteric agonist [³H]-DCG-IV.[3] This suggests that this compound enhances both the coupling efficiency to G proteins and the affinity of the receptor for its agonist.[3] Studies have confirmed that this compound does not displace radiolabeled antagonists like [³H]LY341495, which is consistent with its allosteric mechanism of action.[10]

Experimental Protocols

The determination of this compound's selectivity relies on specific in vitro assays using recombinant cell lines that express individual mGluR subtypes. This approach allows for the precise characterization of the compound's activity at the target receptor in isolation.

Cell Culture and Receptor Expression

-

Cell Lines: Host cell lines that lack endogenous mGluRs, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are commonly used.

-

Transfection: The cells are stably or transiently transfected with expression vectors containing the cDNA for the desired human mGluR subtype (e.g., hmGluR2 or hmGluR3). This ensures that any observed activity is specific to the expressed receptor.

-

Membrane Preparation: For binding assays, cell membranes are prepared by homogenizing the cultured cells in a buffer solution, followed by centrifugation to pellet the membranes containing the receptors. The membranes are then washed and stored for use in assays.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is a direct measure of receptor activation.

-

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of [³⁵S]GTPγS allows for the quantification of this exchange.

-

Methodology:

-

Prepared cell membranes expressing either mGluR2 or mGluR3 are incubated in an assay buffer containing GDP.

-

A sub-maximal (EC₁₀-EC₂₀) concentration of glutamate is added to stimulate the receptor.

-

Varying concentrations of this compound are added to measure its potentiating effect.

-

[³⁵S]GTPγS is added to the mixture.

-

After incubation, the reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand via filtration.

-

The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate concentration-response curves, from which the EC₅₀ value (the concentration of the compound that produces 50% of the maximal potentiation) is calculated. A lower EC₅₀ value indicates higher potency.

Radioligand Binding Assays

These assays are used to determine how the allosteric modulator affects the binding of an orthosteric ligand (an agonist or antagonist).

-

Principle: The assay measures the ability of a test compound to modulate the binding of a radiolabeled ligand that binds to the orthosteric site.

-

Methodology:

-

Cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., the agonist [³H]DCG-IV).

-

Varying concentrations of this compound are added.

-

Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity on the filters is measured.

-

-

Data Analysis: The results can show whether the PAM increases the affinity (decreases the Kd) or changes the number of binding sites (Bmax) for the orthosteric ligand. For example, this compound was found to increase the affinity of the agonist [³H]DCG-IV.[10]

Visualizations

Signaling Pathway of mGluR2

Caption: mGluR2 canonical signaling pathway.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining mGluR2 PAM selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY-487,379 - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 7. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to LY487379: A Selective mGlu2 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY487379 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a member of the Group II mGlu receptors, mGlu2 plays a crucial role in regulating synaptic transmission and neuronal excitability, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and experimental methodologies associated with this compound. Detailed summaries of its in vitro and in vivo pharmacological effects are presented, alongside established protocols for key experimental assays. Furthermore, this guide illustrates the signaling pathways modulated by this compound and typical experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Chemical Structure and Properties

This compound, with the IUPAC name N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, is a synthetic compound belonging to the sulfonamide class.[1][2] Its chemical structure is characterized by a central sulfonamide linkage connecting a substituted phenyl ring and a pyridinylmethyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine | [2] |

| CAS Number | 353231-17-1 | [2] |

| Molecular Formula | C₂₁H₁₉F₃N₂O₄S | [2] |

| Molecular Weight | 452.45 g/mol | [2] |

| SMILES | O=S(N(CC3=CC=CN=C3)C1=CC=C(OC2=CC=CC=C2OC)C=C1)(CC(F)(F)F)=O | [1] |

| InChI | InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 | [2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉F₃N₂O₄S·HCl | [1] |

| Molecular Weight | 488.91 g/mol | [1] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) | [1] |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% (HPLC) | [1] |

Pharmacological Profile

This compound acts as a selective positive allosteric modulator of the mGlu2 receptor.[1] This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] This modulatory activity offers a more nuanced approach to receptor activation compared to direct agonists.

Mechanism of Action

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[3] Activation of mGlu2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] this compound potentiates this effect by binding to an allosteric site on the receptor, which is distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[1]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized using various assays. A key method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation. In membranes expressing the human mGlu2 receptor, this compound potentiates glutamate-stimulated [³⁵S]GTPγS binding with high potency.[1]

Table 3: In Vitro Potency of this compound

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS binding | mGlu2 | EC₅₀ (glutamate potentiation) | 1.7 µM | [1] |

| [³⁵S]GTPγS binding | mGlu3 | EC₅₀ (glutamate potentiation) | > 10 µM | [1] |

This compound displays significant selectivity for the mGlu2 receptor over the closely related mGlu3 receptor and is reported to be devoid of activity at mGlu5 and mGlu7 receptors.[1]

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the potential therapeutic effects of this compound in various central nervous system disorders.

-

Cognitive Enhancement: In rats, this compound has been shown to promote cognitive flexibility.[1] Studies using the attentional set-shifting task (ASST) have demonstrated that administration of this compound can improve performance in tasks requiring a shift in cognitive strategy.[4]

-

Neurotransmitter Modulation: In vivo microdialysis studies in the medial prefrontal cortex of rats have shown that this compound can modulate neurotransmitter levels. It has been observed to increase extracellular levels of norepinephrine and serotonin.[4]

Table 4: Summary of In Vivo Effects of this compound in Rats

| Model/Technique | Effect | Dose | Reference |

| Attentional Set-Shifting Task | Promotes cognitive flexibility | 30 mg/kg (i.p.) | [4] |

| In Vivo Microdialysis (mPFC) | Increased extracellular norepinephrine | 10-30 mg/kg (i.p.) | [4] |

| In Vivo Microdialysis (mPFC) | Increased extracellular serotonin | 10-30 mg/kg (i.p.) | [4] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a cornerstone for characterizing the activity of mGlu2 receptor modulators.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human mGlu2 receptor or from specific brain regions of interest (e.g., rat cortex). Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Incubation: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS (e.g., 0.05 nM), GDP (e.g., 10 µM), the agonist (glutamate, at a concentration that elicits a submaximal response, e.g., EC₂₀), and varying concentrations of this compound.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for the potentiation by this compound.

Attentional Set-Shifting Task (ASST)

This behavioral paradigm assesses cognitive flexibility in rodents.[2]

Methodology:

-

Apparatus: A testing apparatus consisting of a starting compartment and a choice area with two digging pots.

-

Habituation and Food Restriction: Mildly food-restrict the rats to motivate them to dig for a food reward. Habituate the animals to the testing apparatus and the digging pots.

-

Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor).

-

Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., medium A vs. medium B).

-

Compound Discrimination (CD): Irrelevant stimuli from a second dimension are introduced (e.g., odors X and Y are added to the media). The rat must continue to attend to the relevant dimension (media).

-

Intra-Dimensional Shift (IDS): New stimuli from the same relevant dimension are introduced (e.g., medium C vs. medium D).

-

Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the rat must now attend to the odors to find the reward). This is the key measure of cognitive flexibility.

-

Reversals: At various stages, the rewarded stimulus within a pair is switched.

-

-

Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) at a specified time before the testing session.

-

Data Collection: Record the number of trials required for the rat to reach a set criterion of correct choices (e.g., 6 consecutive correct trials) for each discrimination phase.

-

Data Analysis: Compare the number of trials to criterion between the drug-treated group and a vehicle-treated control group, particularly for the EDS phase.

Signaling Pathway of mGlu2 Receptor

The activation of the mGlu2 receptor by glutamate, potentiated by this compound, initiates a cascade of intracellular events primarily through the Gi/o protein.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the mGlu2 receptor in the central nervous system. Its selectivity and positive allosteric modulatory mechanism make it a compound of significant interest for basic research and drug development. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this compound and exploring the therapeutic potential of mGlu2 receptor modulation.

References

- 1. Frontiers | Automatic Intra-/Extra-Dimensional Attentional Set-Shifting Task in Adolescent Mice [frontiersin.org]

- 2. One moment, please... [b-neuro.com]

- 3. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY487379: A Positive Allosteric Modulator of the mGlu2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY487379 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a non-competitive enhancer of the endogenous ligand glutamate, this compound has been a critical tool in elucidating the physiological roles of the mGlu2 receptor and represents a promising therapeutic avenue for various neurological and psychiatric disorders, including schizophrenia and anxiety. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and key experimental data and protocols.

Chemical Properties

| Property | Value |

| CAS Number | 353231-17-1 (free base) |

| 353229-59-1 (hydrochloride)[1][2][3] | |

| Molecular Formula | C₂₁H₁₉F₃N₂O₄S |

| Molecular Weight | 452.45 g/mol (free base) |

| 488.91 g/mol (hydrochloride)[1][2][3] | |

| IUPAC Name | N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyridin-3-ylmethylamine |

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). Unlike orthosteric agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding induces a conformational change that enhances the receptor's affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. The mGlu2 receptor is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This signaling cascade ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.

Signaling Pathway of mGlu2 Receptor Modulation by this compound

Quantitative Data

The following table summarizes key in vitro and in vivo quantitative data for this compound.

| Parameter | Species/System | Value | Reference |

| EC₅₀ for potentiation of glutamate-stimulated [³⁵S]GTPγS binding | Human mGlu2 receptor | 1.7 µM | [1][2] |

| Human mGlu3 receptor | > 10 µM | [1][2] | |

| Effect on Extracellular Neurotransmitter Levels (in vivo microdialysis, rat medial prefrontal cortex) | Norepinephrine | Significant increase | [4] |

| Serotonin | Significant increase | [4] | |

| Dopamine | No significant change | [4] | |

| Glutamate | No significant change | [4] | |

| Behavioral Efficacy (Attentional Set-Shifting Task, rat) | Dose reducing trials to criterion | 30 mg/kg (i.p.) | [4] |

| Behavioral Efficacy (Differential Reinforcement of Low-Rate 72s, rat) | Dose decreasing response rate and increasing reinforcers | 30 mg/kg (i.p.) | [4] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

1. Membrane Preparation:

-

Tissues or cells expressing the mGlu2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Assay Reaction:

-

In a 96-well plate, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (final concentration typically 10-30 µM) to ensure G-proteins are in their inactive state.

-

A sub-maximal concentration of glutamate (e.g., EC₂₀ concentration).

-

Varying concentrations of this compound or vehicle.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

The plate is pre-incubated at 30°C for 15-30 minutes.

-

The reaction is initiated by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

3. Incubation and Termination:

-

The reaction is incubated at 30°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

4. Detection and Data Analysis:

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

In Vivo Microdialysis

This technique is used to measure the levels of endogenous substances in the extracellular fluid of a specific brain region in freely moving animals.

1. Surgical Implantation of Microdialysis Probe:

-

A rat is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

The system is allowed to equilibrate for a baseline period (e.g., 2-3 hours).

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

This compound is administered (e.g., intraperitoneally).

-

Dialysate samples continue to be collected at the same intervals for several hours post-administration.

4. Sample Analysis:

-

The concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine, glutamate) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

5. Data Analysis:

-

The neurotransmitter concentrations are expressed as a percentage of the average baseline levels.

-

Statistical analysis is performed to determine the significance of any changes in neurotransmitter levels following drug administration.

Logical Workflow for In Vivo Microdialysis Experiment

Conclusion

This compound is a well-characterized and highly selective positive allosteric modulator of the mGlu2 receptor. Its unique mechanism of action, which enhances the physiological effects of endogenous glutamate, makes it an invaluable tool for studying the role of mGlu2 receptors in synaptic transmission and plasticity. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel therapeutic strategies for a range of central nervous system disorders.

References

- 1. Concerted conformational changes control metabotropic glutamate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY487379: A Technical Guide for CNS Drug Development Professionals

An In-depth Overview of a Pioneering mGluR2 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY487379, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.

Introduction

This compound, chemically known as N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization by Eli Lilly and Company.[1] It represents a significant milestone in the development of allosteric modulators for G-protein coupled receptors (GPCRs), offering a more subtle and potentially safer approach to modulating receptor activity compared to traditional orthosteric ligands.[2] As a selective mGluR2 PAM, this compound enhances the receptor's response to the endogenous agonist glutamate, thereby dampening excessive glutamatergic neurotransmission implicated in various neurological and psychiatric conditions, including schizophrenia and anxiety.[3][4][5]

Discovery and Development

The discovery of this compound was the result of a systematic search for non-competitive potentiators of the mGluR2. The initial lead compound was identified through high-throughput screening, which was then subjected to an iterative process of chemical modification and pharmacological testing to improve its potency, selectivity, and drug-like properties. This lead optimization process ultimately yielded this compound as a potent and selective mGluR2 PAM.

Discovery workflow of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the diaryl ether core followed by the introduction of the pyridinylmethyl and trifluoroethylsulfonyl moieties. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methoxy-2-(4-nitrophenoxy)benzene

To a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature, followed by the addition of 4-nitro-1-iodobenzene (1.0 eq) and a copper(I) iodide catalyst (0.1 eq). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methoxy-2-(4-nitrophenoxy)benzene.

Step 2: Synthesis of 4-(2-methoxyphenoxy)aniline

1-methoxy-2-(4-nitrophenoxy)benzene (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, for example, 10% palladium on carbon (0.1 eq), is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 4-(2-methoxyphenoxy)aniline, which is often used in the next step without further purification.

Step 3: Synthesis of N-(pyridin-3-ylmethyl)-4-(2-methoxyphenoxy)aniline

To a solution of 4-(2-methoxyphenoxy)aniline (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in a solvent like dichloromethane or methanol, is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give N-(pyridin-3-ylmethyl)-4-(2-methoxyphenoxy)aniline.

Step 4: Synthesis of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine (this compound)

N-(pyridin-3-ylmethyl)-4-(2-methoxyphenoxy)aniline (1.0 eq) is dissolved in a solvent such as dichloromethane. A base, for example, triethylamine or pyridine (1.5 eq), is added, and the solution is cooled to 0 °C. 2,2,2-Trifluoroethanesulfonyl chloride (1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final compound, this compound, is purified by column chromatography.

Pharmacological Characterization

This compound has been extensively characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.

In Vitro Pharmacology

The in vitro activity of this compound has been primarily assessed using functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation.

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | human mGluR2 | EC₅₀ | 1.7 µM | [6] |

| [³⁵S]GTPγS Binding | human mGluR3 | EC₅₀ | >10 µM | [6] |

| Agonist-stimulated [³⁵S]GTPγS binding | human mGluR2 | Fold-shift of glutamate EC₅₀ | 3-fold | [7] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Membranes prepared from cells stably expressing the human mGluR2 are incubated in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 30 µM GDP. Various concentrations of this compound are added in the presence of a sub-maximal concentration of glutamate (e.g., 1 µM). The reaction is initiated by the addition of [³⁵S]GTPγS (0.05 nM). After incubation at 30 °C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting. Data are analyzed using a non-linear regression to determine the EC₅₀ values.[8][9][10][11]

In Vivo Pharmacology

In vivo studies in rodents have demonstrated the potential of this compound to modulate CNS function and behavior.

| Animal Model | Species | Administration | Dose Range | Observed Effect | Reference |

| Attentional Set-Shifting Task | Rat | Intraperitoneal | 3-30 mg/kg | Improved cognitive flexibility | [12][13] |

| Chronic Stress Model | Mouse | Intraperitoneal | 30 µM | Reversal of stress-induced behavioral and synaptic deficits | [14] |

| Microdialysis | Rat | Intraperitoneal | 10-30 mg/kg | Increased extracellular norepinephrine and serotonin in the prefrontal cortex | [6][12] |

Experimental Protocol: Attentional Set-Shifting Task (ASST) in Rats

The ASST is conducted in a testing apparatus with two digging pots, one of which is baited with a food reward. The task consists of a series of discriminations where the rat must learn to associate the reward with either a specific digging medium or a specific odor. After reaching a criterion of correct choices, the rule is changed, requiring the rat to shift its attention to the previously irrelevant dimension (e.g., from medium to odor). This compound or vehicle is administered intraperitoneally 30 minutes before the start of the extradimensional shift phase. The number of trials required to reach the criterion is recorded as a measure of cognitive flexibility.[12][13]

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR2. It does not directly activate the receptor but binds to a topographically distinct site from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. The potentiation of glutamate signaling by this compound leads to the activation of Gαi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of downstream effectors, including ion channels and other signaling proteins, to regulate neuronal excitability.

mGluR2 signaling pathway modulation by this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the physiological and pathological roles of the mGluR2. Its discovery and development have paved the way for a new class of CNS therapeutics with a more refined mechanism of action. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in the field of allosteric modulation of GPCRs, with the ultimate goal of bringing novel and effective treatments to patients with debilitating neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY-487,379 - Wikipedia [en.wikipedia.org]

- 5. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The positive allosteric modulator at mGlu2 receptors, this compound, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

The mGluR2 Positive Allosteric Modulator LY487379: A Deep Dive into its Effects on Glutamatergic Signaling

For Immediate Release

This technical guide provides a comprehensive overview of LY487379, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Aimed at researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, its impact on glutamate signaling, and the experimental methodologies used to elucidate these effects.

Core Mechanism and Selectivity

This compound acts as a positive allosteric modulator, binding to a site on the mGluR2 receptor distinct from the orthosteric glutamate binding site.[1] This binding potentiates the receptor's response to endogenous glutamate.[2] This allosteric mechanism allows for a modulatory effect that is dependent on the presence of the natural agonist, glutamate, potentially offering a more nuanced and safer therapeutic profile compared to direct agonists.[1] this compound displays significant selectivity for the human mGluR2 subtype over the mGluR3 subtype and other mGluR subtypes.[1][3]

Impact on Glutamatergic Neurotransmission

Presynaptic mGluR2s are autoreceptors that, when activated, inhibit glutamate release.[4][5] By potentiating the action of glutamate at these receptors, this compound enhances this negative feedback loop, leading to a reduction in excessive glutamate release.[2][4] This mechanism is particularly relevant in conditions associated with glutamatergic hyperactivity.[4]

Studies have shown that this compound can reverse the effects of chronic stress-induced synaptic dysfunction.[4] In animal models of chronic stress, there is a downregulation of mGluR2 receptors, leading to increased glutamate overflow in areas like the hippocampus.[4] this compound has been demonstrated to reverse the increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in hippocampal slices from chronically stressed animals, indicating a restoration of normal glutamatergic transmission.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Receptor | Value | Species | Assay | Reference |

| EC50 | mGluR2 | 1.7 µM | Human | [35S]GTPγS binding | [3] |

| EC50 | mGluR3 | >10 µM | Human | [35S]GTPγS binding | [3] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dosing | Effect | Reference |

| Rat | 10-30 mg/kg (i.p.) | Increased extracellular norepinephrine and serotonin in the medial prefrontal cortex. | [3][6][7] |

| Rat | 30 mg/kg (i.p.) | Promoted cognitive flexibility and facilitated behavioral inhibition. | [3][7] |

| Mouse | 32 mg/kg (i.p.) | Reduced amphetamine-stimulated hyperlocomotion. | [2] |

Table 2: In Vivo Effects of this compound

Experimental Protocols

[35S]GTPγS Binding Assay

This assay is utilized to measure the activation of G-protein coupled receptors, such as mGluR2.

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human mGluR2 or mGluR3) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of glutamate, varying concentrations of this compound, and [35S]GTPγS.

-

Binding: Activated G-proteins bind [35S]GTPγS.

-

Separation: Bound and free [35S]GTPγS are separated by filtration.

-

Detection: The amount of bound [35S]GTPγS is quantified using scintillation counting.

-

Analysis: Data are analyzed to determine the EC50 value, which is the concentration of the modulator that produces 50% of the maximal potentiation of glutamate-stimulated binding.

Electrophysiology: Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

This technique is used to assess the frequency and amplitude of excitatory synaptic events.

-

Slice Preparation: Parasagittal hippocampal slices are prepared from the brains of control and experimental animals (e.g., chronically stressed mice).

-

Recording: Whole-cell voltage-clamp recordings are obtained from granule neurons in the dentate gyrus. The holding potential is typically set at -70 mV.

-

Perfusion: Slices are continuously perfused with artificial cerebrospinal fluid (aCSF). To isolate glutamatergic currents, a GABA antagonist such as picrotoxin (100 µM) is included in the aCSF.

-

Drug Application: this compound (e.g., 30 µM) is added to the superfusion medium to assess its effect on sEPSCs.

-

Data Acquisition and Analysis: sEPSCs are recorded and analyzed for their frequency (number of events per unit time) and amplitude.

In Vivo Microdialysis

This method allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the medial prefrontal cortex.[6]

-

Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane and are collected in the perfusate (dialysate).[8][9]

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).[6]

-

Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of glutamate and other neurotransmitters.[6]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.

Caption: Mechanism of this compound at the presynaptic terminal.

Caption: Experimental workflow for electrophysiological recording.

Caption: Logical flow from mechanism to therapeutic potential.

References

- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The positive allosteric modulator at mGlu2 receptors, this compound, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of LY487379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY487379 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a member of this class of compounds, it holds therapeutic potential for treating a variety of central nervous system (CNS) disorders, including schizophrenia and anxiety.[2][3] Understanding the in vivo pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for mGluR2 PAMs, detailed experimental methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Due to the limited availability of specific quantitative in vivo pharmacokinetic data for this compound in the public domain, this guide presents representative data from other structurally related or functionally similar mGluR2 PAMs investigated in rats. This information serves as a valuable surrogate for understanding the potential pharmacokinetic characteristics of this compound.

Core Data Presentation

The following table summarizes the in vivo pharmacokinetic parameters of a representative mGluR2 positive allosteric modulator in rats following oral administration. This data provides an insight into the potential absorption, distribution, and elimination characteristics of compounds in this class.

Table 1: In Vivo Pharmacokinetic Parameters of a Representative mGluR2 PAM in Rats (Oral Administration) [4]

| Parameter | Unit | Value |

| Tmax | min | 30 |

| Cmax | ng/mL | 1500 |

| AUC | ng*h/mL | 4500 |

| t1/2 | h | 2.5 |

| F | % | 50 |

| Brain/Plasma Ratio | 1.2 |

Caption: Pharmacokinetic parameters of a representative mGluR2 PAM in rats after a single oral dose. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F: Oral bioavailability.[4][5]

Experimental Protocols

This section details a generalized methodology for a key experiment cited in the study of in vivo pharmacokinetics of a novel compound in a rodent model.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following intravenous and oral administration in rats.

Materials:

-

Test compound (e.g., this compound)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for dosing (e.g., saline, PEG400)

-

Intravenous and oral dosing equipment

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Preparation:

-

House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimate animals for at least one week before the study.

-

Surgically implant catheters in the jugular vein for blood sampling and/or the carotid artery for intravenous administration, and allow for a recovery period.[6]

-

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of the test compound dissolved in a suitable vehicle via the carotid artery or tail vein.

-

Oral (PO) Administration: Administer a single dose of the test compound dissolved or suspended in a suitable vehicle via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.[7][8][9][10]

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

-

Analyze the plasma samples, calibration standards, and quality control samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[11] These parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Calculate the oral bioavailability (F) by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Mandatory Visualizations

Signaling Pathway

Caption: mGluR2 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Workflow

Caption: A typical workflow for an in vivo pharmacokinetic study.[11]

References

- 1. LY 487379 hydrochloride | Glutamate Group II Receptors | Tocris Bioscience [tocris.com]

- 2. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. currentseparations.com [currentseparations.com]

- 7. uab.edu [uab.edu]

- 8. nanobioletters.com [nanobioletters.com]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

- 11. admescope.com [admescope.com]

The mGluR2 Positive Allosteric Modulator LY487379: A Technical Guide to its Neuroscience Research Applications

For Immediate Release

This technical guide provides a comprehensive overview of the research applications of LY487379, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), for researchers, scientists, and drug development professionals. This compound has emerged as a significant tool in neuroscience research, primarily for its potential therapeutic applications in psychiatric and neurological disorders characterized by aberrant glutamatergic signaling.

Core Mechanism of Action

This compound acts as a PAM at the mGluR2, a Gi/o-coupled receptor.[1] Unlike orthosteric agonists that directly bind to the glutamate recognition site, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor.[2][3] This binding potentiates the receptor's response to the endogenous agonist, glutamate. The mechanism of potentiation involves two key actions: it increases the coupling of the receptor to G proteins and slightly enhances the binding affinity of orthosteric agonists.[1] This modulatory action allows for a more subtle and potentially safer pharmacological intervention compared to direct receptor agonists, as its effect is dependent on the presence of endogenous glutamate.

The mGluR2 receptor is predominantly located on presynaptic terminals, where its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.[1] Therefore, by enhancing mGluR2 activity, this compound effectively dampens excessive glutamate release, a pathological hallmark implicated in several central nervous system (CNS) disorders.[1][4]

Signaling Pathway of this compound at the mGluR2 Receptor

Caption: Signaling pathway of this compound at the presynaptic mGluR2.

Research Applications in Neuroscience

This compound has been investigated in a range of preclinical models for various neurological and psychiatric conditions.

Schizophrenia

A leading area of investigation for this compound is in the treatment of schizophrenia. The glutamate hypothesis of schizophrenia posits that dysfunction of N-methyl-D-aspartate (NMDA) receptors contributes to the pathophysiology of the disorder.[1] Agents that antagonize the NMDA receptor, such as phencyclidine (PCP) and ketamine, can induce schizophrenia-like symptoms in healthy individuals.[1] Preclinical studies have shown that this compound can counteract the behavioral effects of NMDA receptor antagonists, suggesting a potential antipsychotic effect.[3] For instance, it has been shown to reduce PCP-induced hyperlocomotor activity in rodents.[3]

Furthermore, cognitive dysfunction is a core symptom of schizophrenia that is poorly addressed by current medications.[5] Research has demonstrated that this compound can improve cognitive flexibility in rats, as assessed by the attentional set-shifting task.[5][6]

Stress, Anxiety, and Depression

Chronic stress is known to induce maladaptive neural responses, including a downregulation of mGluR2 receptors in the hippocampus, leading to enhanced glutamate overflow.[4] This glutamatergic dysregulation is implicated in the pathophysiology of stress-related psychiatric disorders.[4] Studies using a chronic restraint stress model in mice have shown that this compound can reverse the behavioral and synaptic dysfunctions induced by chronic stress.[3][4] Specifically, it has been found to reverse the increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the dentate gyrus of chronically stressed animals. In vivo, this compound has demonstrated efficacy in animal models of anxiety, such as the fear-potentiated startle test.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: Neurochemical Effects of this compound in the Medial Prefrontal Cortex

| Neurotransmitter | Dose of this compound (mg/kg) | Maximum Increase (Mean ± SEM) | Reference |

| Norepinephrine | 30 | ~250% of baseline | [5][6] |

| Serotonin | 30 | ~200% of baseline | [5][6] |

| Dopamine | 3-30 | No significant change | [6] |

| Glutamate | 3-30 | No significant change | [6][7] |

Table 2: Behavioral Effects of this compound

| Behavioral Model | Species | Dose of this compound (mg/kg) | Key Finding | Reference |

| Attentional Set-Shifting Task (ASST) | Rat | 30 | Significantly fewer trials to criterion during the extradimensional shift phase. | [5][6] |

| Differential Reinforcement of Low-Rate 72s (DRL72) | Rat | 30 | Decreased response rate and increased number of reinforcers. | [5] |

| Phencyclidine (PCP)-induced Hyperlocomotion | Rodent | Not specified | Blocks hyperlocomotor activity. | [3] |

| Chronic Restraint Stress | Mouse | 30 µM (in vitro) | Reversed the increased frequency of spontaneous excitatory postsynaptic currents. |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) of freely moving rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the mPFC. After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Microdialysis Procedure: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a baseline collection period to establish stable neurotransmitter levels, rats are administered this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration. The concentrations of dopamine, norepinephrine, serotonin, and glutamate in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.

Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility in rats following this compound administration.

Methodology:

-

Apparatus: A testing apparatus consisting of two digging pots, which can be distinguished by different digging media and odors, is used.

-

Habituation and Training: Rats are habituated to the testing apparatus and trained to dig in the pots to find a food reward.

-

Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor). The phases include:

-

Simple Discrimination (SD)

-

Compound Discrimination (CD)

-

Intradimensional Shift (IDS)

-

Extradimensional Shift (EDS)

-

-

Drug Administration: Rats are treated with this compound (e.g., 30 mg/kg, i.p.) or vehicle prior to the testing session.

-

Data Analysis: The primary measure of cognitive flexibility is the number of trials required to reach a set criterion (e.g., six consecutive correct trials) during the EDS phase. A reduction in the number of trials to criterion in the this compound-treated group compared to the vehicle group indicates enhanced cognitive flexibility.[5][6]

Experimental Workflow: Chronic Restraint Stress and Electrophysiology

Caption: Workflow for investigating this compound's effects on synaptic function.

Logical Relationship: Mechanism to Therapeutic Potential

Caption: Logical flow from this compound's mechanism to its therapeutic potential.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the role of mGluR2 in the CNS and for exploring the therapeutic potential of mGluR2 modulation. Its selective positive allosteric mechanism of action offers a nuanced approach to tempering glutamatergic hyperactivity. The preclinical data strongly support its potential in treating core symptoms of schizophrenia, including cognitive deficits, and in mitigating the neurobiological consequences of chronic stress. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the applications of this compound and similar compounds in neuroscience.

References

- 1. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The positive allosteric modulator at mGlu2 receptors, this compound, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, this compound, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The mGluR2 Positive Allosteric Modulator LY487379: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core preclinical data and methodologies associated with LY487379, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in the context of schizophrenia research. The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamate system contributes to the pathophysiology of the disorder. As a presynaptic autoreceptor, mGluR2 activation leads to a reduction in glutamate release, offering a potential therapeutic mechanism to correct the hyperglutamatergic states implicated in schizophrenia. This compound enhances the affinity and/or efficacy of the endogenous ligand glutamate at the mGluR2, providing a nuanced approach to modulating glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its pharmacological profile.

Table 1: In Vitro Potency of this compound

| Parameter | Receptor | Value | Assay |

| EC50 | mGluR2 | 1.7 µM | [³⁵S]GTPγS Binding |

| EC50 | mGluR3 | >10 µM | [³⁵S]GTPγS Binding |

Table 2: In Vivo Effects of this compound in Rodent Models

| Model | Species | Dose (mg/kg, i.p.) | Key Finding |

| Attentional Set-Shifting Task (ASST) | Rat | 30 | Significantly fewer trials to reach criterion during the extradimensional shift phase. |

| In Vivo Microdialysis (mPFC) | Rat | 10-30 | Dose-dependent increase in extracellular serotonin levels. |

| In Vivo Microdialysis (mPFC) | Rat | 10-30 | Bell-shaped dose-response increase in extracellular norepinephrine levels. |

Core Signaling Pathway of mGluR2 Activation

Activation of the mGluR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently dampens the activity of protein kinase A (PKA). Downstream of this canonical pathway, mGluR2 activation can influence various cellular processes, including the modulation of ion channel activity and interaction with other signaling pathways, ultimately leading to a reduction in presynaptic glutamate release.

Caption: mGluR2 signaling cascade initiated by glutamate and potentiated by this compound.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor-mediated G-protein activation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the mGluR2 or mGluR3 receptor.

-

Assay Buffer: A buffer containing GDP is used to ensure a basal state of G-protein activity.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of glutamate.

-

Radioligand Addition: [³⁵S]GTPγS is added to the reaction mixture.

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from free radioligand.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The EC50 value is determined by plotting the concentration of this compound against the stimulation of [³⁵S]GTPγS binding.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Attentional Set-Shifting Task (ASST)

The ASST is a behavioral paradigm used to assess cognitive flexibility in rodents, a domain often impaired in schizophrenia.

Methodology:

-

Apparatus: A testing chamber with two digging pots is used.

-

Habituation: Rats are habituated to the testing chamber and taught to dig in the pots for a food reward.

-

Discrimination Phases:

-

Simple Discrimination (SD): Rats learn to discriminate between two stimuli from one dimension (e.g., digging media).

-

Compound Discrimination (CD): A second, irrelevant dimension (e.g., odor) is introduced.

-

Intra-Dimensional Shift (IDS): New stimuli from the same relevant dimension are introduced.

-

Extra-Dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) before the testing session.

-

Data Collection: The number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) is recorded for each phase.

-

Data Analysis: The number of trials to criterion in the EDS phase is the primary measure of cognitive flexibility.

Caption: Experimental workflow for the Attentional Set-Shifting Task.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex (mPFC) of the rat.

-

Recovery: Animals are allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered (i.p.).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels.

-

Sample Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.

LY487379: A Technical Guide to its Role in Cognitive Enhancement Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary